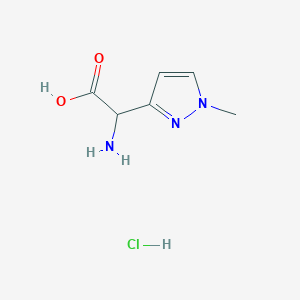

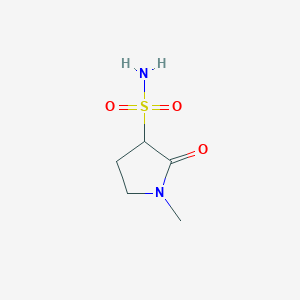

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is a compound that has been studied for its diverse pharmacological effects . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves the use of intermediate derivatization methods (IDMs). These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of “this compound” is determined by X-ray diffraction . The compound has a molecular formula of C6H9ClN2O2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the synthesis of pyrazole derivatives involves the use of intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO : ≥ 100 mg/mL (187.41 mM);Water : < 0.1 mg/mL (insoluble) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Cyclisation Reactions: 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives are used in cyclisation reactions, forming various bicyclic heterocycles. These reactions are sensitive to reagents and reaction medium acidity, leading to diverse molecular structures (Smyth et al., 2007).

- Complex Formation: The compound is involved in forming coordination complexes with metals like cobalt(II) and copper(II), demonstrating selective coordination properties (Hadda et al., 2007).

Applications in Molecular Synthesis

- Synthesis of Pyrazole Derivatives: It is utilized in synthesizing various pyrazole derivatives, which have potential applications in pharmacology and materials science (Shen et al., 2012).

- Development of Novel Ligands: The compound is used in creating ATCUN-like metal ion binding sites, contributing to the development of novel ligands and potential therapeutic agents (Boa et al., 2005).

Contributions to Green Chemistry

- Environmentally Friendly Synthesis: It plays a role in one-pot, multi-component condensation reactions, aligning with the principles of green chemistry due to their efficiency and reduced environmental impact (Xiao et al., 2011).

Material Science and Engineering

- Synthesis of Pyridine Derivatives: The compound is integral in the formation of pyrazolo[1,5-a]pyrimidines, which are significant in material science for their unique structural and functional properties (Martins et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-amino-2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-3-2-4(8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUHBLHOJRBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)

![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2452363.png)

![N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2452364.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2452365.png)

![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)